

comparing the reactivity of Methyl 5-methyloxazole-2-carboxylate with other esters

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Compound of Interest

Compound Name:	Methyl 5-methyloxazole-2-carboxylate
Cat. No.:	B037667

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Comparative Reactivity Analysis of Methyl 5-methyloxazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of an Oxazole-Substituted Ester Compared to Common Aliphatic and Aromatic Esters.

In the landscape of medicinal chemistry and materials science, the reactivity of ester functional groups is a cornerstone of molecular design and synthesis. This guide provides a comparative analysis of the reactivity of **Methyl 5-methyloxazole-2-carboxylate** against well-characterized esters: ethyl acetate, methyl benzoate, and methyl acrylate. While direct quantitative kinetic data for **Methyl 5-methyloxazole-2-carboxylate** is not readily available in published literature, this comparison is built upon established principles of electronic effects, qualitative data from analogous heterocyclic compounds, and extensive experimental data for the benchmark esters.

Theoretical Comparison of Reactivity

The reactivity of an ester in reactions such as hydrolysis, transesterification, and nucleophilic substitution is largely dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic properties of the substituent attached to the acyl group.

Methyl 5-methyloxazole-2-carboxylate is predicted to be significantly more reactive towards nucleophilic attack than both ethyl acetate and methyl benzoate. This heightened reactivity stems from the electron-withdrawing nature of the 5-methyloxazole ring. The oxazole ring, being a heteroaromatic system with two electronegative heteroatoms (nitrogen and oxygen), exerts a net electron-withdrawing inductive and resonance effect.^{[1][2]} This effect increases the partial positive charge on the ester's carbonyl carbon, making it a more potent electrophile.

In contrast:

- Ethyl acetate possesses an electron-donating ethyl group, which slightly reduces the electrophilicity of the carbonyl carbon, rendering it less reactive.
- Methyl benzoate features a phenyl group. While the phenyl ring can be electron-withdrawing, the potential for resonance donation from the ring can moderate this effect compared to the strongly withdrawing oxazole.^[3]
- Methyl acrylate is a highly reactive ester due to the conjugation of the ester with a carbon-carbon double bond, which makes the β -carbon susceptible to Michael addition. Its carbonyl carbon is also activated towards nucleophilic attack.

Therefore, the predicted order of reactivity towards nucleophilic acyl substitution is:

Methyl acrylate > **Methyl 5-methyloxazole-2-carboxylate** > Methyl benzoate > Ethyl acetate

Quantitative Reactivity Data for Benchmark Esters

The following table summarizes the second-order rate constants for the base-catalyzed hydrolysis of the benchmark esters. This reaction is a common method for quantifying ester reactivity.^[3] It is important to note that no published experimental data for the hydrolysis of **Methyl 5-methyloxazole-2-carboxylate** could be located.

Ester	Reaction Condition	Rate Constant (k) [L mol ⁻¹ s ⁻¹]
Ethyl Acetate	25°C in water	0.11
Methyl Benzoate	25°C in 70% aqueous dioxane	0.024
Methyl Acrylate	25°C in water	Data not readily available, but qualitatively much faster than saturated esters
Methyl 5-methyloxazole-2-carboxylate	-	Data not available

Experimental Protocols

To facilitate the direct comparison of **Methyl 5-methyloxazole-2-carboxylate** with other esters, a detailed experimental protocol for determining the rate of base-catalyzed hydrolysis is provided below. This method can be adapted to quantify the reactivity of the target compound.

Protocol: Kinetics of Base-Catalyzed Ester Hydrolysis via Titration

Objective: To determine the second-order rate constant for the hydrolysis of an ester in an alkaline solution.

Materials:

- Ester of interest (e.g., **Methyl 5-methyloxazole-2-carboxylate**)
- Sodium hydroxide (NaOH) solution (standardized, e.g., 0.05 M)
- Hydrochloric acid (HCl) solution (standardized, e.g., 0.05 M)
- Phenolphthalein indicator
- Deionized water
- Constant temperature bath

- Burettes, pipettes, conical flasks, stopwatches

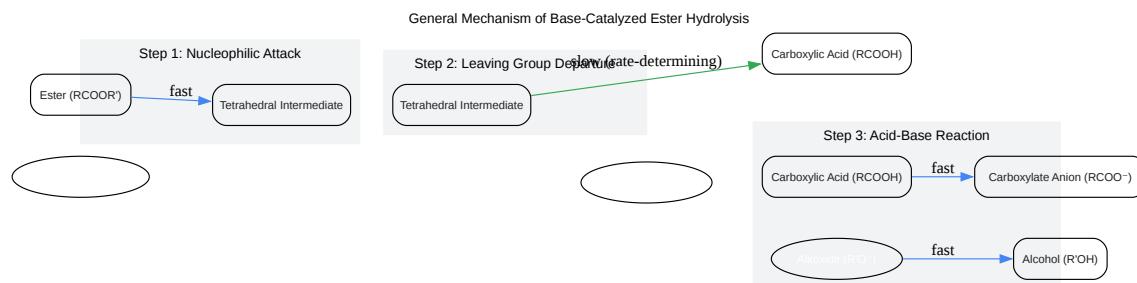
Procedure:

- Temperature Equilibration: Place the ester, NaOH solution, and deionized water in a constant temperature bath (e.g., 25°C) for at least 30 minutes to ensure thermal equilibrium.
- Reaction Initiation: In a large conical flask equilibrated in the water bath, pipette a known volume of the ester solution and an equal volume of the NaOH solution. Start the stopwatch at the moment of mixing.
- Sampling: At regular time intervals (e.g., every 5, 10, 15, 30, 45, and 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) using a pipette.
- Quenching: Immediately transfer the aliquot to a conical flask containing a known excess volume of the standardized HCl solution (e.g., 15 mL of 0.05 M HCl). This will quench the reaction by neutralizing the remaining NaOH.
- Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.
- "Infinity" Reading: To determine the concentration of reactants at the completion of the reaction, heat a separate, sealed sample of the initial reaction mixture in a water bath at a higher temperature (e.g., 60°C) for an extended period (e.g., 2 hours) to ensure complete hydrolysis. Cool the sample to the reaction temperature and titrate as described above.

Data Analysis: The concentration of NaOH at each time point can be calculated from the titration data. The second-order rate constant (k) can then be determined by plotting $1/[NaOH]$ versus time, where the slope of the resulting linear plot will be equal to k .

Visualizing the Reaction Pathway

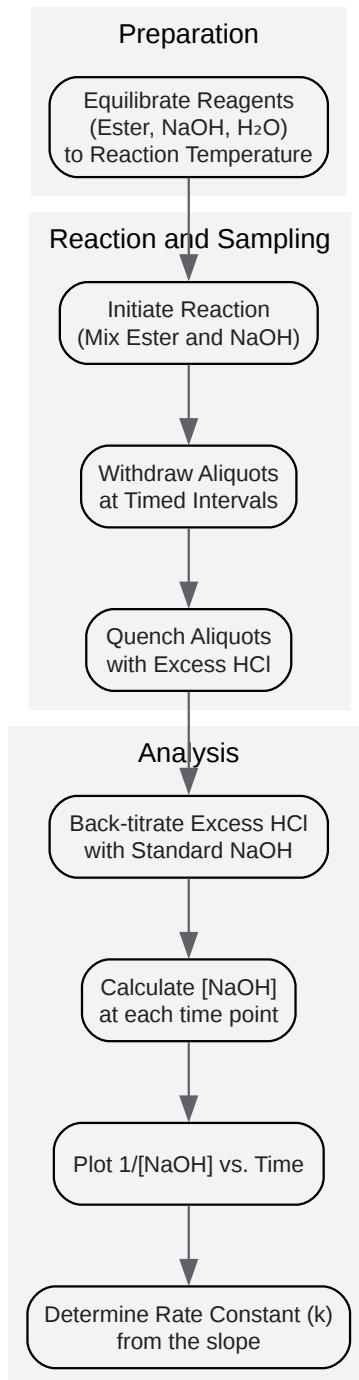
The following diagrams illustrate the general mechanism for base-catalyzed ester hydrolysis and a conceptual workflow for the kinetic analysis.



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Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Workflow for Kinetic Analysis

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Caption: Workflow for determining ester hydrolysis kinetics.

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